エルゴステロール

概要

説明

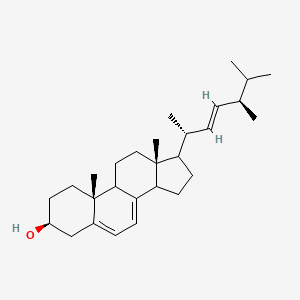

エルゴステロール(別名エルゴスタ-5,7,22-トリエン-3β-オール)は、真菌や原生生物の細胞膜に見られるステロールです。動物細胞におけるコレステロールとほぼ同じ機能を果たしています。 エルゴステロールはビタミンD2の前駆体であり、紫外線にさらされるとビタミンD2が生成されます 。 多くの真菌や原生生物の生存に不可欠な成分であるため、抗真菌薬の重要な標的となっています .

作用機序

エルゴステロールは、主に真菌の細胞膜の完全性と流動性を維持することで作用を発揮します。 膜結合タンパク質と相互作用し、膜透過性を調節します 。 紫外線の存在下で、エルゴステロールは化学反応を起こし、ビタミンD2を生成します。ビタミンD2は、ヒトにおけるカルシウムとリンの代謝に不可欠です 。 エルゴステロールは、抗真菌薬の標的でもあり、抗真菌薬はエルゴステロールの生合成を阻害し、真菌の細胞膜を破壊し、最終的に細胞死を引き起こします .

類似化合物:

コレステロール: 動物細胞膜に見られるコレステロールは、膜の完全性と流動性を維持する上でエルゴステロールと同様の機能を果たします.

フィトステロール: 植物に見られるシトステロール、シトステロール、カンペステロールなどのフィトステロールも、細胞膜の構造維持に役割を果たしています.

エルゴステロールの独自性: エルゴステロールは、ステロール環に2つの共役二重結合を含む構造が独特で、抗酸化特性を与えています 。 コレステロールやフィトステロールとは異なり、エルゴステロールは真菌や原生生物に特異的であり、抗真菌療法の貴重な標的となります .

エルゴステロールはビタミンD2の前駆体としての役割を果たし、真菌の細胞膜に存在することから、生物学的および産業的コンテキストの両方で重要性が強調されています。その独特の特性と用途により、さまざまな研究分野や産業において重要な関心を集めている化合物です。

科学的研究の応用

エルゴステロールは、科学研究において幅広い用途を持っています。

生化学分析

Biochemical Properties

Ergosterol plays a crucial role in biochemical reactions. It regulates cell membrane fluidity and permeability, membrane-bound enzyme activity, and membrane integrity . Ergosterol can also affect the absorption and utilization of nutrients by regulating membrane-bound ATPase activities and regulate transportation efficiency of phospholipases by affecting the mobility of the cell membrane .

Cellular Effects

Ergosterol has significant effects on various types of cells and cellular processes. It is involved in numerous biological functions such as membrane fluidity, regulation, activity and distribution of integral membrane proteins, and control of the cell cycle . Ergosterol can also stimulate growth and proliferation .

Molecular Mechanism

The molecular mechanism of ergosterol involves its role in the biosynthesis of sterols. The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP) and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation and posttranslational modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ergosterol can change over time. In liquid cultures with defined medium, ergosterol content reached 10 to 11 μg/mg of mycelium (dry mass) and varied by factors of 2.2 during exponential growth and 1.3 during stationary phase .

Dosage Effects in Animal Models

In animal models, the effects of ergosterol can vary with different dosages. For instance, a study showed that ergosterol peroxide can protect piglets from Porcine deltacoronavirus (PDCoV), revealing the potential of ergosterol peroxide for development as a promising strategy for treating and controlling the infection of PDCoV .

Metabolic Pathways

Ergosterol is involved in several metabolic pathways. The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP) and ergosterol biosynthesis . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .

Transport and Distribution

Ergosterol is transported and distributed within cells and tissues. Because sterols are insoluble, the intracellular transport of ergosterol in cells requires transporters . Ergosterol may be transported through lipid binding/transfer proteins such as Osh proteins .

Subcellular Localization

Ergosterol is primarily localized in the endoplasmic reticulum . Sterol 14α-demethylase in S. cerevisiae has been reported to be localized in the ER . Studies on the subcellular localization of Erg11 homologues in filamentous fungal cells are limited .

準備方法

合成経路と反応条件: エルゴステロールは、発酵や化学合成など、さまざまな方法で合成できます。1つの方法には、フザリウム属の菌株を発酵させる方法があり、発酵培養は144〜240時間行われます。 培養培地には通常、グルコース、硫酸アンモニウム、酵母エキス、硫酸マグネシウム、硫酸第一鉄が含まれています 。 もう1つの方法には、ペニシリウム・ブレビコンパクトムからの超音波支援抽出があり、超音波を使用してエルゴステロールの生成を最適化します .

工業生産方法: エルゴステロールの工業生産には、酵母やキノコなどの真菌源からの抽出がしばしば行われます。 超臨界流体抽出、マイクロ波支援抽出、n-ヘキサン、ジクロロメタン、メタノールなどの有機溶媒を用いた超音波抽出などの方法が一般的に用いられます .

化学反応の分析

反応の種類: エルゴステロールは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: エルゴステロールは、tert-ブチルヒドロペルオキシドなどの試薬を用いて酸化し、エルゴステロールペルオキシドを生成できます.

還元: 還元反応により、エルゴステロールは対応するアルコールに変換されます。

置換: エルゴステロール構造に存在する二重結合で置換反応が起こる可能性があります。

主な生成物:

酸化生成物: エルゴステロールペルオキシドおよびその他の酸化誘導体。

還元生成物: エルゴステロールアルコールなどの、エルゴステロールの還元された形態。

置換生成物: 使用した試薬に応じて、さまざまな置換された誘導体。

類似化合物との比較

Phytosterols: Found in plants, phytosterols like stigmasterol, sitosterol, and campesterol also play roles in maintaining cell membrane structure.

Uniqueness of Ergosterol: Ergosterol is unique in its structure, containing two conjugated double bonds in the sterol ring, which gives it antioxidant properties . Unlike cholesterol and phytosterols, ergosterol is specific to fungi and protozoa, making it a valuable target for antifungal therapies .

Ergosterol’s role as a precursor to vitamin D2 and its presence in fungal cell membranes highlight its importance in both biological and industrial contexts. Its unique properties and applications make it a compound of significant interest in various fields of research and industry.

特性

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPQKQSNYMLRS-APGDWVJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878679 | |

| Record name | Ergosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Turns yellow on exposure to light and air; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Ergosterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C at 0.01 mm Hg | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform, One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform., 16 mg/mL | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.04 | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... A new member of the F-box family, Pof14, which forms a canonical, F-box dependent SCF (Skp1, Cullin, F-box protein) ubiquitin ligase complex /is described/. The Pof14 protein has intrinsic instability that is abolished by inactivation of its Skp1 interaction motif (the F-box), Skp1 or the proteasome, indicating that Pof14 stability is controlled by an autocatalytic mechanism. Pof14 interacts with the squalene synthase Erg9, a key enzyme in ergosterol metabolism, in a membrane-bound complex that does not contain the core SCF components. pof14 transcription is induced by hydrogen peroxide and requires the Pap1 transcription factor and the Sty1 MAP kinase. Pof14 binds to and decreases Erg9 activity in vitro and a pof14 deletion strain quickly loses viability in the presence of hydrogen peroxide due to its inability to repress ergosterol synthesis. A pof14 mutant lacking the F-box and an skp1-3 ts mutant behave as wild type in the presence of oxidant showing that Pof14 function is independent of SCF. This indicates that modulation of ergosterol level plays a key role in adaptation to oxidative stress., The continuous use of triazoles can result in the development of drug resistance. Azole-resistant clinical isolates, spontaneous and induced mutants of Aspergillus fumigatus have been documented. The azoles block the ergosterol biosynthesis pathway by inhibiting the enzyme 14-alpha-demethylase, product of the CYP51. Fungal azole resistance involves both amino acid changes in the target site that alter drug-target interactions and those that decrease net azole accumulation. The reduced intracellular accumulation has also been correlated with overexpression of multidrug resistance (MDR) efflux transporter genes of the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS) classes. About 20 genes are involved in the A. fumigatus ergosterol biosynthesis pathway. There are several duplicated genes in this pathway. Interestingly, erg3 and erg11 showed two copies in A. fumigatus. In general, Aspergillus spp. have proportionally more MFS transporter encoding genes than Saccharomyces cerevisiae, S. pombe, and Neurospora crassa. The drug H+ (12 and 14 spanners) sub-families are also proportionally greater than in the other species. Although the numbers of ABC transporter encoding genes are comparable, again the Aspergillus spp. have more ABC transporters related to multidrug permease than the other fungal species., The human pathogen Candida albicans is responsible for a large proportion of infections in immunocompromised individuals, and the emergence of drug-resistant strains is of medical concern. Resistance to antifungal azole compounds is often due to an increase in drug efflux or an alteration of the pathway for synthesis of ergosterol, an important plasma membrane component in fungi. However, little is known about the transcription factors that mediate drug resistance. In Saccharomyces cerevisiae, two highly related transcriptional activators, Upc2p and Ecm22p, positively regulate the expression of genes involved in ergosterol synthesis (ERG genes). ... A homologue in C. albicans of the S. cerevisiae UPC2/ECM22 genes ... named ... UPC2 /has been identified/. Deletion of this gene impaired growth under anaerobic conditions and rendered cells highly susceptible to the antifungal drugs ketoconazole and fluconazole. Conversely, overexpression of Upc2p increased resistance to ketoconazole, fluconazole, and fluphenazine. Azole-induced expression of the ERG genes was abolished in a Delta upc2 strain, while basal levels of these mRNAs remained unchanged. Importantly, the purified DNA binding domain of Upc2p bound in vitro to putative sterol response elements in the ERG2 promoter, suggesting that Upc2p increases the expression of the ERG genes by directly binding to their promoters. These results provide an important link between changes in the ergosterol biosynthetic pathway and azole resistance in this opportunistic fungal species., Ergosterol, a typical fungal sterol, induced in tobacco (Nicotiana tabacum L. cv. Xanthi) suspension cells the synthesis of reactive oxygen species and alkalization of the external medium that are dependent on the mobilization of calcium from internal stores. ... Specific inhibitors /were used/ to elucidate the signal pathway triggered by ergosterol compared with cryptogein, a proteinaceous elicitor of Phytophthora cryptogea. Herbimycin A and genistein, inhibitors of tyrosine protein kinases, had no effect on the oxidative burst and pH changes induced by both elicitors. Similarly, H-89, an inhibitor of protein kinase A, had no effect on the induction of these defense reactions. However, the response to both elicitors was completely blocked by NPC-15437, a specific inhibitor of animal protein kinase C (PKC). The responses induced by cryptogein but not those induced by ergosterol were inhibited by U73122 and neomycin, inhibitors of phospholipase C (PLC). On the other hand, the activity of phospholipase A2 (PLA2) measured using a fluorogenic substrate was stimulated by ergosterol and not by cholesterol and cryptogein. A specific inhibitor of PLA2, arachidonic acid trifluoromethyl ketone (AACOCF3), inhibited the pathway stimulated by ergosterol but not that induced by cryptogein. These results suggest that the cryptogein-induced signal pathway leading to the oxidative burst and DeltapH changes includes PLC and PKC, whereas this response induced by ergosterol includes PLA2 and PKC., For more Mechanism of Action (Complete) data for ERGOSTEROL (7 total), please visit the HSDB record page. | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The best crystalline form contains 1 1/2 molecules of water ... | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Small hydrated plates from alcohol, in hydrated needles from ether. The best crystalized form contains 1 1/2 mol H2O, Platelets from water, alcohol; needles from ethyl ether, Colorless crystals | |

CAS No. |

57-87-4 | |

| Record name | Ergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ergosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z30RAY509F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C, MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds. | |

| Record name | Ergosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ergosterol contribute to fungal susceptibility to polyene antibiotics like Natamycin?

A1: Natamycin exhibits antifungal activity by specifically binding to ergosterol within fungal membranes. [] This interaction disrupts ergosterol-dependent processes, particularly membrane fusion and fission events crucial for fungal growth and survival. [] Unlike other polyenes, Natamycin does not induce membrane permeabilization, highlighting a distinct mode of action. []

Q2: Can other sterols substitute for ergosterol in supporting essential fungal functions?

A2: Research suggests that while ergosterol is the primary sterol in many fungi, other sterols can partially compensate for its absence in specific contexts. For example, in Saccharomyces cerevisiae, deletion of genes involved in ergosterol synthesis from lanosterol did not completely abolish ER membrane fusion, indicating the potential for other sterols to support Sey1p-mediated fusion. []

Q3: What is the molecular formula and weight of ergosterol?

A3: Ergosterol has a molecular formula of C28H44O and a molecular weight of 396.65 g/mol.

Q4: What are the key spectroscopic features of ergosterol?

A4: Ergosterol exhibits a characteristic UV absorbance maximum around 282 nm. [, ] In mass spectrometry, ergosterol typically shows a prominent fragment ion corresponding to M-15, indicative of methyl group loss. [] Additionally, fragment ions arising from cleavage across the D-ring provide valuable structural information, particularly regarding methyl substitutions at C-4 and C-14. []

Q5: Is there a reliable method for ergosterol extraction and quantification in diverse sample matrices?

A5: Several methods have been developed for extracting and quantifying ergosterol in various matrices, including food, soil, and fungal cultures. [, , , , ] These methods typically involve saponification to release ergosterol from esters, followed by solvent extraction and analysis using techniques like high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , , , ] The choice of method depends on factors like sample matrix, ergosterol concentration, and desired throughput.

Q6: Can ergosterol content serve as an indicator of fungal contamination in food and building materials?

A6: Yes, ergosterol is widely recognized as a reliable biomarker for fungal contamination in various settings. [, , , ] In food products like cheese, ergosterol levels have been correlated with the presence of mycotoxins like Ochratoxin A. [] Similarly, in building materials, ergosterol analysis helps assess mold infestation levels and guide remediation strategies. []

Q7: Does ergosterol itself possess any catalytic properties or have significant industrial applications?

A7: While ergosterol itself is not known to possess catalytic properties, it serves as a precursor for the industrial production of vitamin D2 (ergocalciferol). [, , ] Upon exposure to ultraviolet (UV) light, ergosterol undergoes photochemical conversion to previtamin D2, which then isomerizes to form vitamin D2. [, , ]

Q8: Have computational approaches been employed to study ergosterol and its interactions?

A8: Molecular dynamics (MD) simulations have been employed to investigate the interaction of Amphotericin B, another antifungal agent, with model membranes containing ergosterol or cholesterol. [] These simulations have provided valuable insights into how ergosterol modulates Amphotericin B's membrane interactions and contributes to its selective toxicity towards fungal cells. []

Q9: How do structural modifications of ergosterol derivatives affect their biological activity?

A9: Studies on ergosterol peroxide (EP), a derivative of ergosterol, have demonstrated the impact of structural modifications on biological activity. Introduction of an acrylate or propionate side chain at the C-3 position of EP was found to enhance cytotoxic activity against various human cancer cell lines, suggesting the potential for developing EP derivatives as anti-cancer agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。